

Application Note: Quantitative Analysis of Acrinathrin and Its Metabolites by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Acrinathrin	
Cat. No.:	B052264	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acrinathrin is a synthetic pyrethroid insecticide and acaricide used to control a range of pests on various crops.[1] Like other pyrethroids, it acts as a neurotoxin by modulating sodium channels in insects.[1] Monitoring its residues and metabolic fate in environmental and biological matrices is crucial for assessing food safety and environmental impact. The primary metabolic pathways for pyrethroids involve the hydrolysis of the central ester bond and subsequent oxidative modifications, leading to more polar and excretable compounds.[2]

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous detection and quantification of **Acrinathrin** and its primary metabolites. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which is highly effective for multi-residue analysis in complex matrices like fruits, vegetables, and soil.[3]

Principle

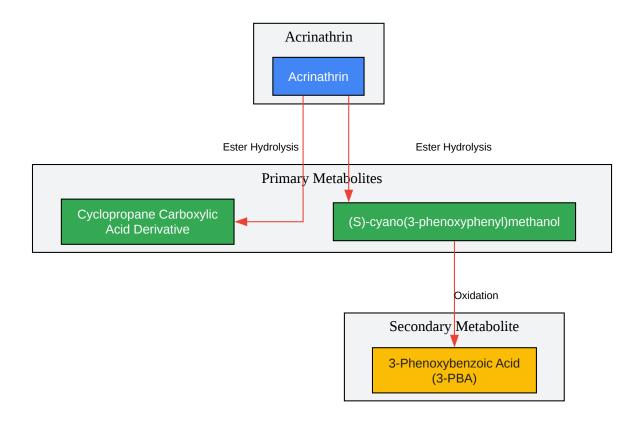
The method involves an initial extraction of **Acrinathrin** and its metabolites from the sample matrix using acetonitrile. This is followed by a partitioning step induced by the addition of salts, which separates the acetonitrile layer containing the analytes. A subsequent dispersive solid-phase extraction (d-SPE) step is used to remove interfering matrix components.[4][5] The



cleaned-up extract is then analyzed by HPLC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column.[6] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[6][7]

Metabolic Pathway of Acrinathrin

Acrinathrin undergoes metabolic degradation primarily through ester hydrolysis, breaking the molecule into its constituent acid and alcohol moieties. The alcohol moiety can be further oxidized.



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Caption: Proposed metabolic pathway of **Acrinathrin**.

Experimental Protocols



Sample Preparation (QuEChERS Method)

This protocol is adapted for general food matrices such as fruits and vegetables.[8]

Reagents and Materials:

- Acetonitrile (HPLC grade)
- Magnesium Sulfate (anhydrous)
- Sodium Chloride
- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- Graphitized Carbon Black (GCB) optional, for samples with high pigment content
- 50 mL and 15 mL centrifuge tubes
- Homogenizer or blender

Procedure:

- Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[8] For dry samples, add 10 mL of deionized water and let it sit for 30 minutes.
- Extraction: Add 10 mL of acetonitrile to the tube. Seal the tube and shake vigorously for 1 minute.
- Partitioning: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
 Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
- Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.



- Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at 10,000 rpm for 5 minutes.
- Filtration and Analysis: Transfer the supernatant into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

- · HPLC system with a binary pump and autosampler
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

Parameter	Value
Column	C18 Column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A	Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase B	Methanol with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temp.	40 °C
Gradient Program	See Table 1

Table 1: HPLC Gradient Program



Time (min)	% Mobile Phase B
0.0	10
1.0	10
8.0	95
10.0	95
10.1	10
12.0	10

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	ESI Positive and Negative (switching)
Capillary Voltage	3.5 kV (+) / -3.0 kV (-)
Source Temp.	150 °C
Desolvation Temp.	400 °C
Nebulizer Gas	Nitrogen, 3 Bar
Drying Gas	Nitrogen, 10 L/min
Acquisition Mode	Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative analysis is based on the MRM transitions for each analyte. Table 2 lists the suggested MRM transitions for **Acrinathrin** and its key metabolites. These values should be optimized for the specific instrument used.

Table 2: Optimized MRM Transitions and Parameters



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)	lonization Mode
Acrinathrin	564.1 [M+Na]+	207.1	50	25	ESI+
564.1 [M+Na]+	181.1	50	35	ESI+	
3-PBA	213.1 [M-H] ⁻	169.1	50	15	ESI-
213.1 [M-H] ⁻	93.0	50	20	ESI-	
Acid Moiety	327.0 [M-H] ⁻	283.0	50	18	ESI-
327.0 [M-H] ⁻	163.0	50	22	ESI-	

Table 3: Method Performance Characteristics (Illustrative)

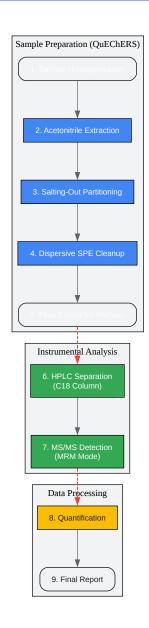
Compound	LOQ (mg/kg)	Recovery (%)	RSD (%)
Acrinathrin	0.01	95	< 10
3-РВА	0.01	92	< 10
Acid Moiety	0.02	88	< 15

Note: Limit of Quantification (LOQ), recovery, and Relative Standard Deviation (RSD) values are typical for pesticide residue analysis and should be experimentally validated for each matrix.[9][10]

Experimental Workflow Visualization

The overall analytical process from sample receipt to final data reporting is outlined below.





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Caption: Workflow for **Acrinathrin** metabolite analysis.

Conclusion

The described HPLC-MS/MS method provides a sensitive and reliable tool for the quantification of **Acrinathrin** and its primary metabolites. The combination of a streamlined QuEChERS sample preparation protocol and the high selectivity of tandem mass spectrometry allows for accurate analysis in complex matrices. This application note serves as a comprehensive guide for researchers and scientists in the fields of food safety, environmental monitoring, and toxicology, providing a solid foundation for method implementation and validation.



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